Home > Products > Building Blocks P13209 > 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine - 5778-80-3

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

Catalog Number: EVT-255379
CAS Number: 5778-80-3
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent inhibitor of AChE in treatment of cognitive manifestation of AD; High Quality Biochemicals for Research Uses
Classification

This compound falls under the category of cholinesterase inhibitors, which are substances that inhibit the enzyme acetylcholinesterase. By doing so, they increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism makes it relevant in the context of neurodegenerative diseases such as Alzheimer's.

Synthesis Analysis

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine typically involves several steps:

7 MEOTA+ E 1 4 dibromobut 2 eneN bromobut 3 en 2 yl 7 methoxy 1 2 3 4 tetrahydroacridin 9 amine\text{7 MEOTA}+\text{ E 1 4 dibromobut 2 ene}\rightarrow \text{N bromobut 3 en 2 yl 7 methoxy 1 2 3 4 tetrahydroacridin 9 amine}
Molecular Structure Analysis

The molecular structure of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine can be characterized by its unique arrangement of atoms:

  • Molecular Formula: C14_{14}H16_{16}N2_2O
  • InChI Key: APQPVVOYBLOJDY-UHFFFAOYSA-N
  • Structural Features:
    • A tetrahydroacridine core which contributes to its biological activity.
    • A methoxy group at the seventh position enhances its lipophilicity and potential blood-brain barrier penetration.
    • An amine group at the ninth position is crucial for its interaction with cholinesterase enzymes.

The three-dimensional conformation allows for effective binding to the active site of cholinesterases.

Chemical Reactions Analysis

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is involved in various chemical reactions:

  1. Inhibition Reactions: As a cholinesterase inhibitor, it interacts with acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine.
  2. Oxidation and Reduction: The compound can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide and reduction reactions with sodium borohydride.
  3. Substitution Reactions: It can participate in nucleophilic substitution reactions at the methoxy group under specific conditions .
Mechanism of Action

The primary mechanism of action for 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine involves:

  1. Target Interaction: The compound binds reversibly to the active site of cholinesterases.
  2. Inhibition of Acetylcholine Hydrolysis: By inhibiting these enzymes, it prevents the hydrolysis of acetylcholine.
  3. Enhanced Neurotransmission: This leads to increased levels of acetylcholine at synaptic junctions and enhanced cholinergic transmission .

Research indicates that this compound may also influence cell signaling pathways associated with neuroprotection and neuroinflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine include:

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound should be stored under controlled conditions to prevent degradation.

These properties are critical for its application in pharmaceutical formulations and biological assays .

Applications

The applications of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine are primarily found in:

  1. Alzheimer's Disease Treatment: As a cholinesterase inhibitor, it has potential therapeutic applications in managing symptoms associated with Alzheimer's disease.
  2. Neuropharmacology Research: Its effects on neurotransmission make it valuable for studying cholinergic systems and neurodegenerative conditions.
  3. Drug Development: The compound serves as a lead structure for synthesizing new derivatives with improved efficacy and selectivity against cholinesterases .
Historical Development and Clinical Context of 7-MEOTA in Alzheimer’s Disease Therapeutics

Emergence of Tacrine Derivatives in Cholinergic Hypothesis-Based AD Treatment

The cholinergic hypothesis, proposed in the 1980s, identified acetylcholine (ACh) depletion as a cardinal feature of Alzheimer’s disease (AD) pathology. This paradigm shift positioned acetylcholinesterase inhibitors (AChEIs) as the primary therapeutic strategy to augment synaptic ACh levels. Tacrine (THA), a 9-amino-1,2,3,4-tetrahydroacridine, emerged as the first clinically approved AChEI in 1993, demonstrating efficacy in improving cognitive scores (ADAS-cog) in mild-to-moderate AD patients. Its mechanism involved reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic neurotransmission [1] [10]. However, tacrine’s clinical utility was hampered by significant limitations:

  • Pharmacokinetic challenges: Short plasma half-life necessitating 4× daily dosing [1].
  • Peripheral toxicity: High incidence of gastrointestinal adverse effects (nausea, vomiting) [1].
  • Hepatotoxicity: Dose-dependent elevation of transaminases in ~50% of patients, necessitating rigorous liver function monitoring [4] [10].

These shortcomings catalyzed efforts to synthesize structurally modified tacrine analogues with improved safety and efficacy profiles. Among these, 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA) emerged as a lead candidate, retaining the core acridine scaffold but incorporating a methoxy group at the C7 position [2] [4].

Table 1: Key First-Generation Cholinesterase Inhibitors for AD

CompoundApproval YearPrimary TargetClinical Limitations
Tacrine (THA)1993AChE & BuChEHepatotoxicity, short half-life, GI effects
Donepezil1996Selective AChEInsomnia, diarrhea
Rivastigmine2000AChE & BuChEGI effects, dosing complexity
Galantamine2001AChE & allosteric nicotinic modulatorNausea, bradycardia

Rationale for Structural Modification: Mitigation of Tacrine Hepatotoxicity

Structural optimization of tacrine focused on attenuating hepatotoxicity while preserving central AChE inhibition. Mechanistic studies implicated tacrine’s unsubstituted acridine ring in cytochrome P450-mediated metabolic activation, generating reactive quinone-imine intermediates that caused oxidative stress and mitochondrial dysfunction in hepatocytes [4] [10]. Introduction of a methoxy group (-OCH₃) at the C7 position (yielding 7-MEOTA) was strategically designed to:

  • Block oxidative metabolism: The electron-donating methoxy group reduces the formation of electrophilic metabolites by sterically hindering oxidation at adjacent positions [4].
  • Modulate electronic properties: Enhanced resonance stability of the acridine ring diminishes covalent binding to hepatic proteins [8].
  • Maintain AChE affinity: Molecular modeling confirmed the methoxy group’s orientation away from the catalytic anionic site (CAS) of AChE, preserving hydrogen bonding with key residues (e.g., Trp84, Glu199) [4] [8].

Preclinical toxicology studies validated this rationale:

  • In rodent models, 7-MEOTA exhibited ~10-fold lower hepatotoxicity compared to tacrine, evidenced by significantly lower serum ALT/AST elevations [4].
  • Chronic administration (28 days) in rats showed no histopathological evidence of hepatic necrosis, contrasting sharply with tacrine-induced liver injury [8].

Preclinical Validation of 7-MEOTA as a Centrally Active Cholinesterase Inhibitor

7-MEOTA demonstrated potent, reversible inhibition of cholinesterases, with distinct kinetic and selectivity profiles versus tacrine:

In Vitro Enzyme Kinetics

  • AChE Inhibition: IC₅₀ = 5.32 µM (vs. tacrine IC₅₀ = 0.10 µM), indicating slightly lower potency but retained target engagement [2] [4].
  • BuChE Selectivity: 7-MEOTA showed 4-fold higher selectivity for AChE over BuChE (IC₅₀ BuChE = 21.4 µM) compared to tacrine, which non-selectively inhibited both enzymes [8].
  • Mechanism: Linear mixed-type inhibition, suggesting simultaneous binding to both CAS and peripheral anionic site (PAS) of AChE [4].

Table 2: Comparative Inhibitory Activity of Tacrine and 7-MEOTA

ParameterTacrine (THA)7-MEOTASignificance
hAChE IC₅₀ (μM)0.10 ± 0.025.32 ± 0.8~50-fold difference
hBuChE IC₅₀ (μM)0.45 ± 0.0521.4 ± 2.1~47-fold difference
Selectivity (AChE/BuChE)0.224.02Enhanced AChE selectivity
Toxicity (LD₅₀ mg/kg)20250Dramatically reduced acute toxicity

In Vivo Pharmacological Efficacy

7-MEOTA crossed the blood-brain barrier (log P = 2.8) and exhibited robust pro-cognitive effects in AD-relevant models:

  • Scopolamine-Induced Amnesia (Rat Model): 7-MEOTA (5 mg/kg i.p.) reversed memory deficits in the Morris water maze, reducing escape latency by 60% (p < 0.01) [7].
  • Quinuclidinyl Benzilate (QNB)-Induced Cognitive Impairment:
  • In rats trained on a multiple T-maze task, 7-MEOTA (10 mg/kg) significantly reduced passage time errors by 45% at 1h post-administration, comparable to donepezil [7].
  • Electrophysiological Correlates: Enhanced hippocampal theta rhythm coherence, indicating improved synaptic transmission [7].
  • Cholinergic Marker Restoration: Increased cortical ACh levels by 2.3-fold in microdialysis studies (vs. 2.8-fold for tacrine) [9].

Table 3: Behavioral Efficacy of 7-MEOTA in QNB-Treated Rats

TreatmentPassage Time Errors (1h post-QNB)Passage Time Errors (24h post-QNB)Brain AChE Inhibition (%)
Control (QNB only)12.5 ± 1.810.2 ± 1.50
7-MEOTA (10 mg/kg)6.9 ± 1.1*7.5 ± 1.0*11.3 ± 1.6
Tacrine (5 mg/kg)5.8 ± 0.9*6.3 ± 0.8*14.2 ± 2.1
Donepezil (1 mg/kg)6.2 ± 1.0*6.8 ± 0.7*18.5 ± 2.4

Data expressed as mean ± SEM; *p<0.01 vs. QNB control [7]

Molecular Interactions and Binding Mode

Computational docking studies revealed 7-MEOTA’s binding pose within human AChE (hAChE):

  • Catalytic Anionic Site (CAS) Engagement: Protonated amino group formed cation-π interactions with Trp84 and hydrogen bonds with Glu199 [4] [8].
  • Peripheral Site Accommodation: The methoxy group at C7 oriented toward PAS residues Tyr70 and Asp72, contributing to substrate blockade [4].
  • Reduced Off-Target Effects: Absence of significant binding to NMDA or GABA receptors, supporting cholinergic selectivity [7].

These preclinical studies established 7-MEOTA as a viable tacrine derivative with optimized hepatotoxicity profiles and retained central cholinergic activity, paving the way for its incorporation into multi-target drug design paradigms.

Properties

CAS Number

5778-80-3

Product Name

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16)

InChI Key

APQPVVOYBLOJDY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2N

Synonyms

7-methoxytacrine
9-amino-7-methoxy-1,2,3,4-tetrahydroacridine
TA 03
TA-03

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.